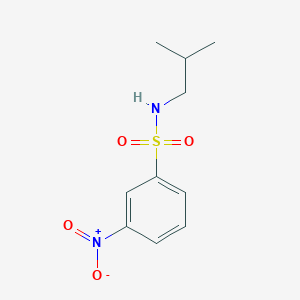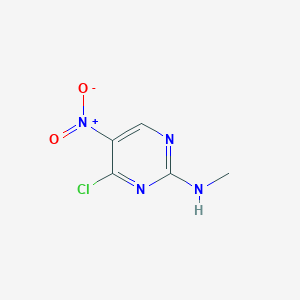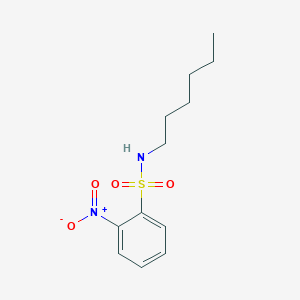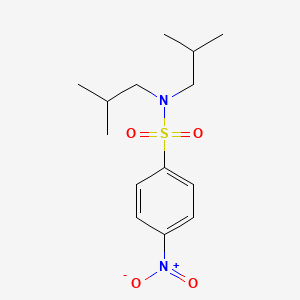
Benzenesulfonamide, N-(2-methylpropyl)-3-nitro-
Overview
Description
Benzenesulfonamide, N-(2-methylpropyl)-3-nitro-, also known as Nitrobenzene sulfonamide or NBS, is a chemical compound that has been widely used in various scientific research applications. It is an organic compound that contains a nitro group and a sulfonamide group, which makes it a versatile compound for various chemical reactions.
Mechanism Of Action
The mechanism of action of NBS involves the formation of a radical intermediate, which can undergo various chemical reactions such as addition, substitution, and elimination. The nitro group in NBS is responsible for the formation of the radical intermediate, which can react with other compounds to form new products. The sulfonamide group in NBS is responsible for the formation of hydrogen bonds with other compounds, which can enhance the reactivity of the radical intermediate.
Biochemical and Physiological Effects:
NBS has been shown to have various biochemical and physiological effects, including antimicrobial, antitumor, and anti-inflammatory activities. It has been reported to inhibit the growth of various microorganisms such as bacteria and fungi. It has also been shown to have cytotoxic effects on various cancer cells. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the main advantages of NBS is its versatility in various chemical reactions. It can be used as a reagent for the nitration of aromatic compounds and the preparation of sulfonamides. It has also been used in the synthesis of various biologically active compounds. However, one of the limitations of NBS is its toxicity. It is a hazardous chemical that should be handled with care in the laboratory.
Future Directions
There are several future directions for the research and development of NBS. One potential direction is the synthesis of new biologically active compounds using NBS as a starting material. Another potential direction is the development of new synthetic methods for the preparation of NBS and its derivatives. Additionally, the exploration of the mechanism of action of NBS and its derivatives could lead to the discovery of new therapeutic targets and the development of new drugs.
Scientific Research Applications
NBS has been widely used in various scientific research applications, including organic synthesis, medicinal chemistry, and biochemical research. It is commonly used as a reagent for the nitration of aromatic compounds and the preparation of sulfonamides. It has also been used in the synthesis of various biologically active compounds such as antimicrobial agents, antitumor agents, and anti-inflammatory agents.
properties
IUPAC Name |
N-(2-methylpropyl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-8(2)7-11-17(15,16)10-5-3-4-9(6-10)12(13)14/h3-6,8,11H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEHHZRWGMPOJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404644 | |
| Record name | Benzenesulfonamide, N-(2-methylpropyl)-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonamide, N-(2-methylpropyl)-3-nitro- | |
CAS RN |
89840-73-3 | |
| Record name | N-(2-Methylpropyl)-3-nitrobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89840-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, N-(2-methylpropyl)-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-chloronaphtho[2,1-B]thiophene-2-carboxylate](/img/structure/B3344651.png)
![2-fluoro-N-[(2-fluorophenyl)methyl]aniline](/img/structure/B3344658.png)

![2,6-Diphenyldithieno[3,2-b:2',3'-d]thiophene](/img/structure/B3344678.png)





![2-Methoxy-4-[(methylsulfonyl)amino]benzoic acid](/img/structure/B3344713.png)



![8-methylpyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B3344770.png)